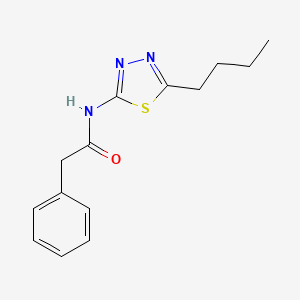
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the thiadiazole family of compounds, which have been shown to exhibit a wide range of interesting properties, including anti-inflammatory, antimicrobial, and anticancer activity. In
Mécanisme D'action
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in inflammation, microbial growth, and cancer cell proliferation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of inflammatory prostaglandins, as well as the activity of various kinases involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines in vitro and in vivo, indicating its potential as an anti-inflammatory agent. It has also been shown to inhibit the growth of various bacteria and fungi, indicating its potential as an antimicrobial agent. Additionally, it has been shown to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of interesting properties that make it a promising candidate for scientific research applications. However, there are also some limitations to its use in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions that could be pursued in the study of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide. One potential direction is to further investigate its mechanism of action, in order to gain a better understanding of how it exerts its various biological effects. Another potential direction is to explore its potential as a therapeutic agent in animal models of inflammatory diseases, microbial infections, and cancer. Additionally, its potential as a lead compound for the development of new drugs could be explored, through the synthesis and testing of analogs with improved properties.
Méthodes De Synthèse
The synthesis method of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide involves the reaction of 2-phenylacetic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then reacted with butylamine to form the final compound. The synthesis method has been optimized to give high yields and purity of the product.
Applications De Recherche Scientifique
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide has been shown to exhibit a wide range of interesting properties that make it a promising candidate for scientific research applications. It has been shown to have potent anti-inflammatory activity, which makes it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been shown to have antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, it has been shown to exhibit anticancer activity against a range of cancer cell lines, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-2-3-9-13-16-17-14(19-13)15-12(18)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVNSYLDTDHWKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B4933753.png)

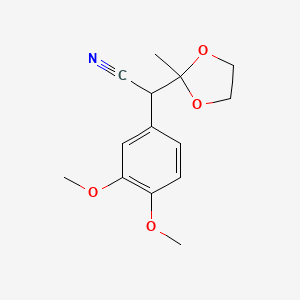
![(2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B4933799.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4933807.png)
![2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide](/img/structure/B4933811.png)
![2-[5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4933831.png)
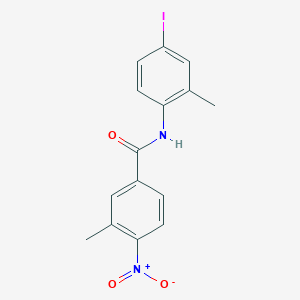
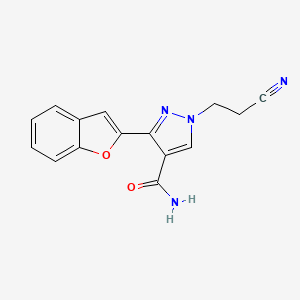
![3,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B4933849.png)
![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B4933856.png)
![3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4933861.png)
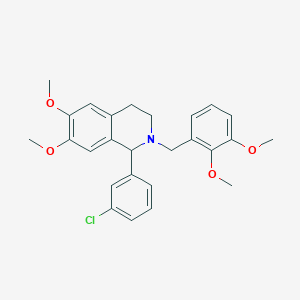
![1-methoxy-2-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B4933875.png)
